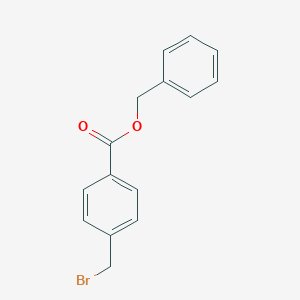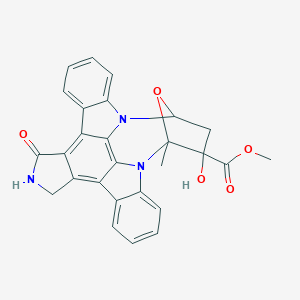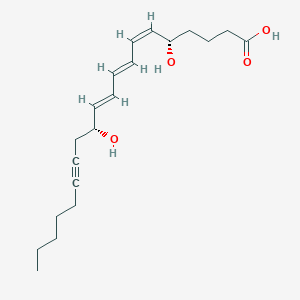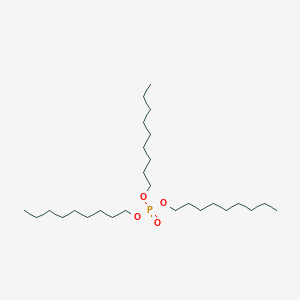
6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group and a methylthio group attached to the triazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methoxybenzyl chloride with a suitable triazine precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of deep eutectic solvents (DESs) has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .
化学反応の分析
Types of Reactions
6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The methoxybenzyl and methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol derivatives .
科学的研究の応用
6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection sequences.
4-Methoxybenzyl isocyanate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Its structure allows for a variety of chemical modifications and reactions, making it a versatile compound for research and industrial purposes .
特性
CAS番号 |
118740-03-7 |
|---|---|
分子式 |
C12H13N3O2S |
分子量 |
263.32 g/mol |
IUPAC名 |
6-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)7-10-11(16)13-12(18-2)15-14-10/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChIキー |
VWXDPVPPRAPZAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC |
異性体SMILES |
COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC |
正規SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)











